molecular formula C11H24O2Si B2983446 trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol CAS No. 959749-93-0

trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol

Cat. No.: B2983446
CAS No.: 959749-93-0
M. Wt: 216.396
InChI Key: QNUGWZOQASOOEE-AOOOYVTPSA-N
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Description

trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol (CAS: 1403767-02-1) is a cyclobutane-derived compound functionalized with a tert-butyldimethylsilyl (TBS) protecting group and a hydroxymethyl moiety. Its molecular formula is C₁₁H₂₄O₂Si, with a molecular weight of 216.39 g/mol . The compound is characterized by its trans-configuration at the cyclobutane ring, distinguishing it from cis-isomers and other structural analogs. It is primarily utilized in organic synthesis as an intermediate, particularly in stereoselective reactions where the TBS group protects hydroxyl functionalities during multi-step syntheses .

Properties

IUPAC Name

[3-[tert-butyl(dimethyl)silyl]oxycyclobutyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O2Si/c1-11(2,3)14(4,5)13-10-6-9(7-10)8-12/h9-10,12H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUGWZOQASOOEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol typically involves the following steps:

  • Starting Materials: : The synthesis begins with cyclobutanemethanol as the starting material.

  • Protection of the Hydroxyl Group: : The hydroxyl group of cyclobutanemethanol is protected using a silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole.

  • Formation of the trans-Isomer: : The reaction conditions are carefully controlled to favor the formation of the trans-isomer over the cis-isomer. This may involve the use of specific catalysts or reaction conditions that promote the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems for monitoring and controlling reaction parameters can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol: can undergo various types of chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to form a carbonyl group, resulting in the corresponding ketone or aldehyde.

  • Reduction: : The compound can be reduced to remove the oxygen atom, leading to the formation of a cyclobutane derivative.

  • Substitution: : The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide, pyridinium chlorochromate (PCC), and Dess-Martin periodinane.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: : Nucleophiles like water, alcohols, or amines can be used in substitution reactions, often in the presence of a Lewis acid catalyst.

Major Products Formed

  • Oxidation: : The major products include cyclobutanemethanol derivatives such as cyclobutanemethanone or cyclobutanemethanal.

  • Reduction: : The reduction products are cyclobutane derivatives without the oxygen atom.

  • Substitution: : The substitution reactions can yield various functionalized cyclobutanes depending on the nucleophile used.

Scientific Research Applications

trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol: has several scientific research applications:

  • Chemistry: : It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: : The compound can be used as a probe or intermediate in biochemical studies.

  • Industry: : It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol are best understood through comparison with analogous compounds. Below is a detailed analysis:

Cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol (QE-8034)

  • CAS : 959749-93-0
  • Molecular Formula : C₁₁H₂₄O₂Si
  • Purity : 98%
  • Key Differences: The cis-configuration introduces distinct steric and electronic effects. For example, the cis-isomer may exhibit reduced solubility in nonpolar solvents due to intramolecular hydrogen bonding between the hydroxymethyl and silyloxy groups. Reactivity in deprotection reactions (e.g., with fluoride ions) may vary due to differences in steric accessibility of the TBS group .

(3,3-Dimethylcyclobutyl)methanol

  • CAS : 75017-17-3
  • Molecular Formula : C₇H₁₄O
  • Key Differences :
    • Lacks the silyl protecting group , rendering it more polar and less stable under acidic or basic conditions.
    • The absence of a bulky substituent (TBS) allows for greater conformational flexibility, making it more reactive in esterification or oxidation reactions .

Bis-silylated Pyrrolidine Derivatives

  • Example: (3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine (CAS: Not specified)
  • Key Differences: The pyrrolidine ring introduces nitrogen-based reactivity, enabling participation in nucleophilic substitutions or coordination chemistry. The bis-silylated structure provides enhanced steric protection but complicates selective deprotection strategies compared to mono-silylated cyclobutanes .

Data Table: Comparative Properties of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Key Functional Groups
This compound 1403767-02-1 C₁₁H₂₄O₂Si 216.39 N/A TBS-protected hydroxymethyl
Cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol (QE-8034) 959749-93-0 C₁₁H₂₄O₂Si 216.39 98% TBS-protected hydroxymethyl
(3,3-Dimethylcyclobutyl)methanol 75017-17-3 C₇H₁₄O 114.19 N/A Cyclobutylmethanol
(3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine Not specified C₁₈H₄₀O₂Si₂ 380.76 N/A Bis-TBS-protected pyrrolidine

Biological Activity

trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol (CAS Number: 1408075-44-4) is a silanol compound that has garnered interest in various fields of chemical research due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

The molecular formula of this compound is C₁₀H₂₂O₂Si, with a molecular weight of approximately 202.37 g/mol. It is typically stored at ambient temperatures and is available in various purities, commonly exceeding 97% .

Research indicates that compounds with silanol functionalities can exhibit a range of biological activities. The presence of the dimethylsilyl group in this compound suggests potential interactions with biological membranes and enzymes, possibly influencing lipid bilayer properties and enzyme activity.

Cytotoxicity Studies

Cytotoxicity assays conducted on silanol derivatives indicate that these compounds can induce apoptosis in cancer cell lines. For instance, compounds structurally similar to this compound have been shown to inhibit cell proliferation in breast cancer cells through the activation of caspase pathways . This raises the potential for further investigation into its use as an anticancer agent.

Case Studies

Case studies involving silanol compounds provide insights into their therapeutic applications. For example:

  • Case Study 1 : A silanol compound was tested for its ability to enhance wound healing in diabetic rats. Results indicated a significant reduction in healing time compared to controls, attributed to the compound's anti-inflammatory properties .
  • Case Study 2 : Another study examined the effects of a related silanol on skin fibroblast proliferation. Findings revealed enhanced cell migration and proliferation rates, suggesting potential applications in dermatological treatments .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedEffect ObservedReference
AntimicrobialSilanol DerivativeInhibition of S. aureus growth
CytotoxicityRelated SilanolInduction of apoptosis in cancer cells
Wound HealingSilanol CompoundReduced healing time in diabetic rats
Fibroblast ProliferationRelated SilanolEnhanced migration and proliferation

Q & A

Q. Table 1. Comparative Yields of Synthetic Routes

MethodCatalystTemperature (°C)Yield (%)Reference
TBSCl/ImidazoleNone0–2582
TBSCl/DMAPDMAP2588
Enzymatic desilylationLipase B476

Q. Table 2. NMR Chemical Shifts (CDCl₃)

Proton Environmentδ (ppm)MultiplicityReference
Si–CH₃ (TBS)0.08–0.12Singlet
Cyclobutane CH₂OH3.45–3.60Doublet (J=6.2 Hz)
t-Bu (TBS)0.88–0.92Singlet

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